N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- The compound is involved in the synthesis of new heterocyclic derivatives showing significant antimicrobial activity. For example, the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial effects, highlighting the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Novel Synthesis Routes
- Research has focused on establishing novel synthesis routes for pyridazin-3-one derivatives and 2-amino-5-arylazopyridine derivatives. These compounds are used to synthesize fused azines, showing the versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in heterocyclic chemistry (Ibrahim & Behbehani, 2014).
Antimicrobial Agents Synthesis
- The compound serves as a starting material in the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives aimed at antimicrobial applications. This synthesis process underscores the compound's utility in generating potentially powerful antimicrobial agents (Hossan et al., 2012).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
- Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives, including dihydropyridinones. This process illustrates the compound's potential in organic synthesis and the development of novel organic compounds (Bacchi et al., 2005).
Anti-Inflammatory Activity
- The compound has been utilized in synthesizing heterocyclic systems fused to a thiophene moiety, demonstrating significant anti-inflammatory activity. This application underscores its potential in the development of new anti-inflammatory drugs (Amr et al., 2007).
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-19-9-2-3-12(16(19)23)15(22)17-8-10-20-14(21)7-6-13(18-20)11-4-5-11/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABMZKRBCZDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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